7-(4-hydroxybutoxy)quinolin-2(1H)-one

Pharmaceutical Analysis Chromatography Impurity Profiling

This 7-(4-hydroxybutoxy)quinolin-2(1H)-one is the designated Brexpiprazole Impurity 11, a distinct reference standard essential for ANDA submissions, method validation (AMV), and QC release testing of Brexpiprazole API and Rexulti® tablets. Its unique 4-hydroxybutoxy chain ensures a specific chromatographic retention time and MS fragmentation profile that cannot be replicated by 7-hydroxyquinolin-2(1H)-one (CAS 70500-72-0), which would invalidate regulatory methods. Procure this traceable, high-purity standard with a full CoA to meet ICH thresholds for process-related impurity quantification in stability studies and ensure an FDA/EMA-compliant impurity control strategy.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B12065973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-hydroxybutoxy)quinolin-2(1H)-one
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)OCCCCO
InChIInChI=1S/C13H15NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3-6,9,15H,1-2,7-8H2,(H,14,16)
InChIKeyQGAXLPZEOROXNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brexpiprazole Impurity 11: 7-(4-Hydroxybutoxy)quinolin-2(1H)-one in Pharmaceutical Quality Control


7-(4-hydroxybutoxy)quinolin-2(1H)-one, identified as Brexpiprazole Impurity 11 [1], is a synthetic quinolinone derivative with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It serves as a critical reference standard in the pharmaceutical industry for the quality control and analytical method development of Brexpiprazole, an atypical antipsychotic drug [1]. Unlike the parent drug Brexpiprazole (C₂₅H₂₇N₃O₂S, MW 433.57) or the dihydro-analog found in Aripiprazole (C₁₃H₁₇NO₃, MW 235.28) [2], this specific impurity features an unsaturated quinolin-2(1H)-one core with a terminal 4-hydroxybutoxy chain at the 7-position, making it a distinct chemical entity for analytical and regulatory purposes .

The Critical Distinction: Why a Generic 7-Hydroxyquinolinone Cannot Substitute for 7-(4-Hydroxybutoxy)quinolin-2(1H)-one in Regulated Workflows


In pharmaceutical analysis and regulatory submissions, compounds cannot be substituted based on similar core structures alone; their unique identity as a specific process impurity or degradation product is paramount. Using a generic 7-hydroxyquinolin-2(1H)-one (CAS 70500-72-0) instead of the specific 7-(4-hydroxybutoxy)quinolin-2(1H)-one would invalidate an analytical method and fail regulatory scrutiny [1]. The presence of the 4-hydroxybutoxy chain significantly alters the compound's chromatographic retention time, mass spectrometric fragmentation, and UV absorption profile [2]. Furthermore, the target compound's defined role as Brexpiprazole Impurity 11 means it is part of a documented impurity profile, whereas a generic analog is not. This specificity is non-negotiable for method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions [1].

Quantitative Differentiation Evidence for 7-(4-Hydroxybutoxy)quinolin-2(1H)-one Against Key Comparators


Structural Differentiation: Unsaturated vs. Dihydro Quinolinone Core for Chromatographic Selectivity

The target compound, 7-(4-hydroxybutoxy)quinolin-2(1H)-one, is structurally differentiated from its closest analog, 3,4-dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone (Aripiprazole Related Compound B), by the oxidation state of the heterocyclic core [1]. The target compound features an unsaturated quinolin-2(1H)-one ring, whereas the comparator is a 3,4-dihydro derivative . This difference in conjugation fundamentally alters the UV absorbance profile and the hydrophobicity (logP), which directly impacts chromatographic retention time and method selectivity .

Pharmaceutical Analysis Chromatography Impurity Profiling

Defined Regulatory Role: Specification as a Process Impurity in Brexpiprazole Manufacturing

The primary procurement value of 7-(4-hydroxybutoxy)quinolin-2(1H)-one is its designated role as 'Brexpiprazole Impurity 11' [1]. This is a specific, named impurity in the context of the drug substance Brexpiprazole . In contrast, a generic 7-hydroxyquinolin-2(1H)-one (CAS 70500-72-0) has no such defined role and is not listed in any pharmacopoeia for this purpose . The target compound is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard, a claim not typically made for generic analogs [1].

Pharmaceutical Regulation Quality Control ANDA Submission

Quantifiable Purity: Standardized Minimum Purity for Analytical Consistency

Suppliers of 7-(4-hydroxybutoxy)quinolin-2(1H)-one provide the compound with a specified minimum purity, often ≥95% as determined by HPLC . This is a critical quantitative metric for its use as an analytical reference standard, ensuring the accuracy and reproducibility of quantitative assays . While generic quinolinones may also be available in high purity, the specific reporting of purity for this compound is tied to its documented use as Brexpiprazole Impurity 11, and certificates of analysis (CoA) are provided to support method validation and regulatory filings .

Analytical Standards Purity Analysis HPLC

Differentiated Storage and Stability Profile: Requirement for Refrigerated Conditions

The recommended storage conditions for 7-(4-hydroxybutoxy)quinolin-2(1H)-one are more stringent than for many simple quinolinones. Vendor documentation specifies storage at -20°C or between 2-8°C in a refrigerator to ensure long-term stability . This is a key differentiator from compounds like the parent drug Brexpiprazole or the dihydro-analog, which are typically stored at room temperature [1]. The need for cold-chain storage is a practical consideration for procurement and inventory management, impacting shelf-life and quality assurance planning [2].

Stability Storage Conditions Pharmaceutical Reference Standards

Validated Application Scenarios for 7-(4-Hydroxybutoxy)quinolin-2(1H)-one (Brexpiprazole Impurity 11)


Analytical Method Development and Validation for Brexpiprazole Drug Substance and Drug Product

In this scenario, 7-(4-hydroxybutoxy)quinolin-2(1H)-one is the primary reference material for developing a stability-indicating HPLC or UPLC method to separate and quantify Brexpiprazole from its related substances [1]. The compound's distinct structure ensures a unique retention time, which is used to establish system suitability criteria and specificity [2]. The method is then validated per ICH guidelines for parameters such as accuracy, precision, linearity, and limit of quantitation (LOQ) for this specific impurity [1].

Quality Control Release and Stability Testing for Brexpiprazole API and Formulations

This compound is used as a quantitative reference standard in the QC laboratory for the routine release testing of Brexpiprazole Active Pharmaceutical Ingredient (API) batches and finished drug products (e.g., Rexulti® tablets) [1]. It is a key component of the impurity profile and is monitored over the shelf-life of the drug product in long-term and accelerated stability studies. Its use ensures that the levels of this process-related impurity remain below the specified ICH thresholds throughout the product lifecycle .

Regulatory Submission Support for Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical companies seeking approval to market a generic version of Rexulti® (Brexpiprazole), the characterization and control of Brexpiprazole Impurity 11 is a mandatory part of the ANDA dossier [1]. The procurement of this specific, high-purity standard with a full certificate of analysis (CoA) provides the traceable evidence required by regulatory agencies (e.g., US FDA, EMA) to demonstrate that the generic manufacturer's impurity control strategy is equivalent to that of the innovator product [2].

Identification and Quantitation of Process Impurities During Brexpiprazole Scale-up and Manufacture

During the process development and scale-up of Brexpiprazole synthesis, this compound serves as a marker to monitor the efficiency of reaction steps and purification processes [1]. Its quantitation allows process chemists to track the formation and removal of this specific byproduct, providing data to optimize synthetic routes, improve yield, and ensure consistent quality of the final API. Its use is critical for demonstrating process control and robustness to regulatory bodies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(4-hydroxybutoxy)quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.